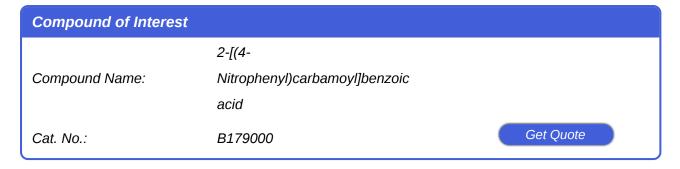


Synthesis pathways for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

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An In-Depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a molecule of interest in various chemical and pharmaceutical research areas. This document details the underlying chemical reaction, provides a generalized experimental protocol, and presents relevant data in a structured format.

Core Synthesis Pathway

The principal method for synthesizing 2-[(4-Nitrophenyl)carbamoyl]benzoic acid involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction proceeds via the opening of the anhydride ring by the amino group of the 4nitroaniline.

The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The general transformation is illustrated below:

Reaction Scheme:



This straightforward, one-step synthesis makes the target compound readily accessible in a laboratory setting.

Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product.



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Caption: Logical workflow for the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**, adapted from procedures for analogous compounds.[1] [2] Researchers should optimize these conditions for their specific laboratory setup and desired scale.

Materials:

- Phthalic Anhydride (C₈H₄O₃)
- 4-Nitroaniline (C₆H₆N₂O₂)
- Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetic Acid)[1]
 [3]
- Round-bottom flask
- Reflux condenser



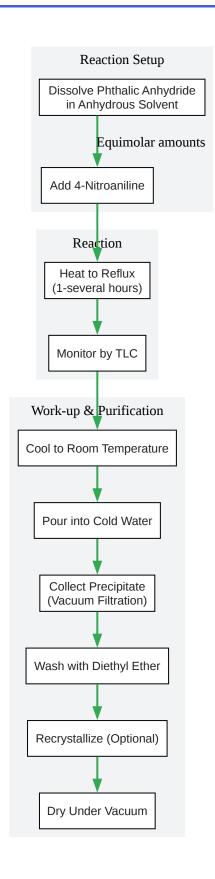
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Cold water or ice bath
- Diethyl ether (for washing/purification)[1]

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of phthalic anhydride in a suitable anhydrous solvent.
- Addition of Amine: To the stirred solution of phthalic anhydride, add an equimolar amount of 4-nitroaniline.
- Reaction Conditions: The reaction mixture is typically heated to reflux for a period of one to several hours to ensure the completion of the reaction.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water.[1] This will cause the product to precipitate out of the solution.
- Isolation and Purification: The precipitated solid is collected by vacuum filtration. The crude product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.[1] Further purification can be achieved by recrystallization from an appropriate solvent system.
- Drying: The purified product is dried under vacuum to remove any residual solvent.

Experimental Workflow Diagram





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Caption: Step-by-step experimental workflow for the synthesis.



Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous 2-(phenylcarbamoyl)benzoic acids. These values can serve as a benchmark for the synthesis of the 4-nitro substituted derivative.

Parameter	Value	Reference
Starting Materials		
Phthalic Anhydride	1.0 eq	[1]
Substituted Aniline	1.0 eq	[1]
Reaction Conditions		
Solvent	THF or DCM	[1]
Temperature	Reflux	[1]
Time	1 hour	[1]
Yield		
2-[(2- methoxyphenyl)carbamoyl]ben zoic acid	71%	[1]

Characterization Data

Upon successful synthesis, the structure and purity of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** can be confirmed using various analytical techniques. Expected characterization data, based on analogous compounds, are presented below.



Analysis	Expected Observations
¹ H NMR	Signals corresponding to aromatic protons of both the phthalic acid and nitrophenyl moieties, as well as peaks for the carboxylic acid and amide protons.
¹³ C NMR	Resonances for the carbonyl carbons of the carboxylic acid and amide, in addition to the aromatic carbons.
FT-IR (KBr, cm ⁻¹)	Characteristic peaks for O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid and amide), and N-O stretches (nitro group).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the product ($C_{14}H_{10}N_2O_5$, M.W. = 286.24 g/mol).
Melting Point	A sharp melting point is indicative of a pure compound.

This in-depth guide provides the essential information for the successful synthesis and characterization of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific needs.

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